乙酸-2-(四氢呋喃-2-基)乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate and related compounds often involves regioselective and highly selective methods. For example, highly regioselective synthesis has been utilized for producing structurally related compounds, employing chiral ruthenium catalysts for asymmetric hydrogenation, demonstrating the intricacies of achieving desired stereochemistry (Karamé et al., 2011). Additionally, synthesis strategies involving 'cyclization/hydrogenation/enzymatic kinetic resolution' have been developed for (tetrahydrofuran-2-yl)acetates, highlighting the versatility of synthetic approaches in obtaining these compounds with excellent enantioselectivities (Bellur et al., 2006).

Molecular Structure Analysis

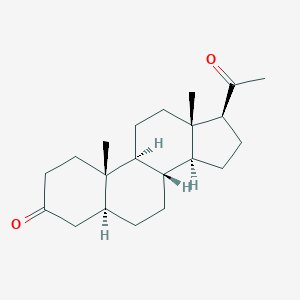

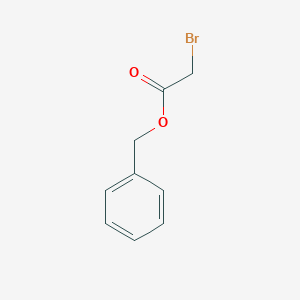

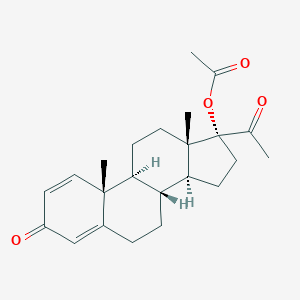

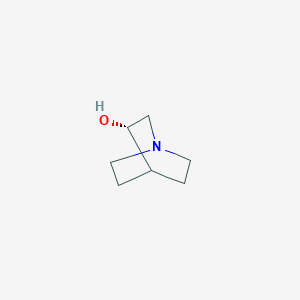

The molecular structure of Ethyl 2-(tetrahydrofuran-2-yl)acetate-related compounds has been elucidated through X-ray crystallography and other spectroscopic methods, revealing detailed geometric and electronic features. For instance, the crystal structure of a related compound, rac-(Z)-Ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, showcases the Z form of the double bond and the anti configuration of substituents, providing insights into the spatial arrangement of atoms within these molecules (Loiseau et al., 2006).

科学研究应用

Process Intensification Techniques for Ethyl Acetate Production

- Ethyl acetate, a related ester, is extensively used as a solvent across various industries. Innovative process intensification techniques, such as Reactive Distillation and Microwave Reactive Distillation, have been explored to enhance the efficiency and economy of ethyl acetate production. These methods offer several advantages over traditional processes, including energy savings and reduced capital investment, which could be relevant to the production or use of Ethyl 2-(tetrahydrofuran-2-yl)acetate in similar contexts (Patil & Gnanasundaram, 2020).

Application in Liquid Organic Hydrogen Carriers (LOHC)

- The ethanol-ethyl acetate system has been proposed as a promising Liquid Organic Hydrogen Carrier (LOHC) cycle, where bioethanol can be converted to ethyl acetate, producing hydrogen as a by-product. This process demonstrates the potential of ethyl acetate and related compounds in renewable energy applications, hinting at the utility of Ethyl 2-(tetrahydrofuran-2-yl)acetate in similar green and sustainable chemical processes (Santacesaria et al., 2023).

Biodegradation and Environmental Impact

- Studies on the biodegradation and environmental fate of ethyl tertiary-butyl ether (ETBE), a compound related to ethyl acetates, indicate that such chemicals can be degraded aerobically by microorganisms in soil and groundwater. This research could inform environmental safety assessments for Ethyl 2-(tetrahydrofuran-2-yl)acetate, particularly regarding its biodegradability and potential impacts on the ecosystem (Thornton et al., 2020).

Toxicological Assessments and Safety

- The scaling-up of ionic liquid-based technologies, including those involving ethyl-methylimidazolium acetate, highlights the need for comprehensive toxicological assessments before industrial application. This underscores the importance of evaluating the toxicity and environmental impact of Ethyl 2-(tetrahydrofuran-2-yl)acetate as its use expands (Ostadjoo et al., 2018).

Sustainable Chemical Production

- Research into solvent selection for the biphasic production of chemicals from sugars demonstrates the critical role of solvent properties in optimizing production processes for sustainability and efficiency. Ethyl acetate has been highlighted as a green solvent option, suggesting that Ethyl 2-(tetrahydrofuran-2-yl)acetate might also find application in sustainable chemical synthesis processes (Esteban et al., 2020).

安全和危害

未来方向

属性

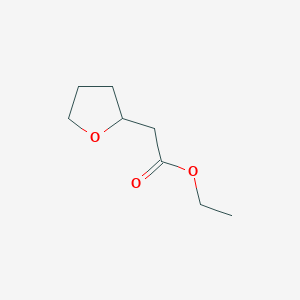

IUPAC Name |

ethyl 2-(oxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSYYBGUDOYAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338832 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tetrahydrofuran-2-yl)acetate | |

CAS RN |

2434-02-8 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)